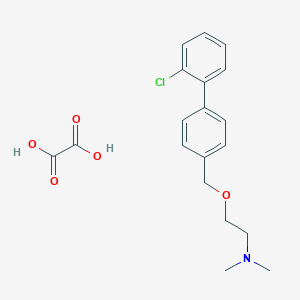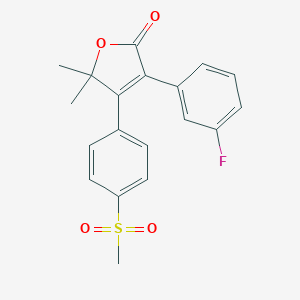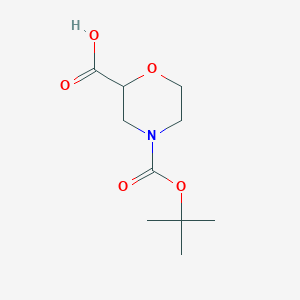
Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Venlafaxine Ethanedioate or Venlafaxine Oxalate. It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is commonly used as an antidepressant. However, in
Mecanismo De Acción
Venlafaxine Ethanedioate works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce anxiety. Venlafaxine Ethanedioate is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it targets these two neurotransmitters specifically.
Biochemical and Physiological Effects
Venlafaxine Ethanedioate has several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the stress response. Venlafaxine Ethanedioate can reduce the activity of the HPA axis, which can reduce the production of stress hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venlafaxine Ethanedioate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential applications in scientific research. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also limitations to the use of Venlafaxine Ethanedioate in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also a controlled substance, which means that it may be difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the study of Venlafaxine Ethanedioate. One direction is the development of new analogs and derivatives of Venlafaxine Ethanedioate that may have improved efficacy and fewer side effects. Another direction is the study of the long-term effects of Venlafaxine Ethanedioate on the brain and other organs. Finally, the study of the potential applications of Venlafaxine Ethanedioate in the treatment of other psychiatric and neurological disorders is an area of active research.
Conclusion
Venlafaxine Ethanedioate is a well-studied compound that has several potential applications in scientific research. It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is commonly used as an antidepressant. However, it also has potential applications in the study of pain, anxiety, and other psychiatric and neurological disorders. The mechanism of action of Venlafaxine Ethanedioate is well understood, and it has several biochemical and physiological effects. While there are limitations to the use of Venlafaxine Ethanedioate in lab experiments, it remains a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of Venlafaxine Ethanedioate involves several steps. The first step is the synthesis of 2-chloro-4'-methylbiphenyl, which is then converted to 2-(2-chloro-4-methoxyphenyl)-N,N-dimethylethanamine. This intermediate is then reacted with oxalic acid to form Venlafaxine Ethanedioate. The synthesis of Venlafaxine Ethanedioate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Venlafaxine Ethanedioate has a wide range of scientific research applications. It is commonly used in the study of depression, anxiety, and other psychiatric disorders. It has been shown to be effective in the treatment of depression, and its mechanism of action is well understood. Venlafaxine Ethanedioate is also used in the study of pain and chronic pain conditions. It has been shown to be effective in the treatment of neuropathic pain, fibromyalgia, and other chronic pain conditions.
Propiedades
Número CAS |
109523-88-8 |
|---|---|
Fórmula molecular |
C19H22ClNO5 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C17H20ClNO.C2H2O4/c1-19(2)11-12-20-13-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
FQONCKJORJYDTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Otros números CAS |
109523-88-8 |
Sinónimos |
Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
